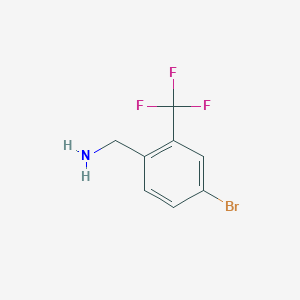

(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE

Description

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine is a benzylamine derivative featuring a bromine atom at the para position (C4) and a trifluoromethyl (CF₃) group at the ortho position (C2) on the aromatic ring. The methanamine (-CH₂NH₂) group is directly attached to the benzene ring, conferring both electronic and steric uniqueness. The bromine substituent enhances molecular weight and polarizability, while the electron-withdrawing CF₃ group significantly reduces the amine’s basicity and increases lipophilicity, a trait critical in drug design for membrane permeability and metabolic stability . This compound is likely utilized as a pharmaceutical intermediate or ligand in catalysis, though specific applications require further research.

Propriétés

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXRWAZJVIOPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile

- Starting Material: 4-Bromo-2-(trifluoromethyl)benzonitrile

- Reducing Agent: Borane-dimethyl sulfide complex (BH3·Me2S)

- Solvent: Tetrahydrofuran (THF)

- Reaction Conditions:

- Addition of BH3·Me2S at 0 °C to the nitrile solution in THF

- Stirring at 0 °C for 30 minutes, then warming to 25 °C for 30 minutes

- Refluxing for 30 minutes to complete reduction

-

- Quenching with 1 M aqueous NaOH

- Extraction with ethyl acetate

- Drying over sodium sulfate

- Concentration under reduced pressure

- Conversion to hydrochloride salt by treatment with HCl in ethanol at 0 °C

- Isolation by filtration and washing with diethyl ether

Yield: Approximately 77% of the hydrochloride salt

- Product Characteristics:

- HPLC-MS: logP = 0.92

- Mass (m/z): 254.09 (M+H)+

| Step | Conditions | Outcome/Yield |

|---|---|---|

| BH3·Me2S addition | 0 °C, THF solvent | Controlled reduction |

| Stirring and reflux | 0 °C to 25 °C, reflux 30 min | Completion of reduction |

| Workup and salt formation | HCl in ethanol, 0 °C, 1 h | 77% yield of hydrochloride salt |

This method is referenced in chemical patents and literature as a reliable synthesis route.

Alternative Synthetic Approaches

Bromination Followed by Amination

Another synthetic strategy involves:

- Step 1: Bromination of 2-(trifluoromethyl)aniline using brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the aromatic ring.

- Step 2: Nucleophilic substitution or reductive amination to introduce the methanamine group.

- Step 3: Formation of the hydrochloride salt by reaction with hydrochloric acid.

This route is more common in industrial settings where starting from aniline derivatives is preferred. The process includes optimization of temperature, pressure, and catalysts to maximize yield and purity. Purification is typically achieved by recrystallization or chromatography.

Industrial and Economic Considerations

- Industrial methods emphasize controlled bromination and efficient amination steps to improve yield and reduce costs.

- Use of catalysts and optimized reaction conditions (e.g., temperature control, solvent choice) is critical.

- Purification often involves preparative high-performance liquid chromatography (HPLC) or flash chromatography .

- The hydrochloride salt form is preferred for its enhanced solubility and stability.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of nitrile | 4-Bromo-2-(trifluoromethyl)benzonitrile | BH3·Me2S in THF, 0 °C to reflux, HCl in ethanol | 77 | Well-established, high purity hydrochloride salt |

| Bromination + Amination | 2-(Trifluoromethyl)aniline | Bromine or NBS, nucleophilic substitution, HCl | Variable | Industrially scalable, requires optimization |

| Economical bromination (related) | 2-Aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile | Bromine, oxidants (K2S2O8 or H2O2), polar solvents, room temp | 95-96 | Environmentally friendly bromination method |

Research Findings and Analytical Data

- The borane reduction method yields the methanamine hydrochloride with a mass spectral peak at m/z 254.09 (M+H)+ and a logP of 0.92, indicating moderate lipophilicity.

- Purity is typically confirmed by HPLC, with UV detection around 254 nm.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and aromatic substitution pattern.

- Crystallization of the hydrochloride salt enhances stability and facilitates handling.

Analyse Des Réactions Chimiques

Types of Reactions

(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would yield an imine .

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine has shown promise as an anticancer agent. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development. Additionally, its antimicrobial properties have been explored, revealing efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against Bacillus mycoides and 0.039 mg/mL against Candida albicans .

Biochemical Studies

The compound's ability to interact with specific biological targets makes it valuable for studying various biochemical pathways. Research indicates that it may bind to receptors or enzymes involved in cell growth and apoptosis, highlighting its potential use in understanding cancer biology and developing targeted therapies .

Antimicrobial Research

Due to its structural characteristics, this compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of multiple bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was found to induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction, making it a candidate for further development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent. The study emphasized the need for further optimization to enhance its efficacy .

Mécanisme D'action

The mechanism of action of (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Benzenemethanamine, 4-Bromo-alpha-phenyl-, (R) (LB18963)

- Structure : Features a bromine at C4 and an alpha-phenyl (-CH(C₆H₅)NH₂) group instead of CF₃ at C2.

- Key Differences : The alpha-phenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing CF₃ in the target compound. This likely increases the amine’s basicity and reduces lipophilicity compared to the target. Stereochemistry ((R)-configuration) may confer selectivity in chiral environments, such as enzyme binding .

4-Bromo-2-(Trifluoromethyl)Phenyl Isocyanate

- Structure : Shares the same aromatic substituents (Br, CF₃) but replaces the methanamine with an isocyanate (-NCO) group.

- Key Differences : The isocyanate group is highly reactive, making it a precursor for ureas or carbamates. In contrast, the methanamine group enables nucleophilic reactions (e.g., acylations) and salt formation, broadening utility in synthesis .

5-(6-Methoxynaphthalen-2-Yl)-1-Aryl-1-(4-(Trifluoromethyl)Phenylamino)Phenol (1n)

- Structure: Contains a trifluoromethylphenylamino group but incorporates a naphthalene core and phenolic -OH.

- Key Differences: The phenolic -OH increases hydrophilicity, while the naphthalene system enhances π-π stacking. Such structural features are absent in the target compound, which prioritizes compactness and amine functionality .

Functional Group and Property Comparison

Activité Biologique

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine, also known as 4-bromo-2-(trifluoromethyl)phenylmethanamine hydrochloride, is a compound with significant biological activity. Its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring, contribute to its reactivity and potential therapeutic applications. This article reviews the compound's biological activities, including anticancer and antimicrobial effects, along with relevant case studies and research findings.

- Molecular Formula : C8H8BrF3N

- Molecular Weight : 254.05 g/mol

- Solubility : Enhanced in its hydrochloride form, making it suitable for biological applications.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells. A study published in MDPI highlighted its potential as an anticancer agent, suggesting that compounds with similar trifluoromethyl moieties often display enhanced anticancer properties due to their ability to interact with specific cellular pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have demonstrated its activity against several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticancer | Various cancer cell lines | Varies by cell line |

| Antimicrobial | S. aureus | 10 µg/mL |

| MRSA | 5 µg/mL |

The mechanism through which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to growth and apoptosis. This interaction could lead to altered gene expression patterns associated with cancer progression and microbial resistance .

Study on Anticancer Activity

A recent study focused on the synthesis of various derivatives of this compound and their subsequent evaluation for anticancer activity. The results indicated that certain derivatives exhibited significantly higher cytotoxicity than the parent compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Chlamydia species. The presence of the trifluoromethyl group was crucial for activity, as derivatives lacking this substituent showed no significant efficacy. This reinforces the notion that functional groups play a vital role in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-bromo-2-(trifluoromethyl)phenyl)methanamine with high purity for academic research?

- Methodology :

- Step 1 : Start with brominated trifluoromethylbenzene derivatives. Use palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups. For example, highlights palladium-catalyzed coupling for bromophenyl intermediates .

- Step 2 : Reductive amination of ketone precursors (e.g., 4-bromo-2-(trifluoromethyl)benzaldehyde) using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (80:20 v/v) to achieve >98% purity. Monitor purity via GC-MS (Method 8270E, US EPA) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal packing and confirm substituent positions. Compare with COF-5 structural data ( ) for analogous aromatic systems .

- NMR spectroscopy : and NMR to confirm trifluoromethyl group integration and amine proton environment.

- FTIR : Identify N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) (see for IR analysis of aryl bromides) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Experimental Design :

- Thermal stability : Perform thermogravimetric analysis (TGA) under N atmosphere (heating rate 10°C/min, up to 600°C). Compare with COF-1/COF-5 thermal profiles (stable up to 500°C) .

- pH stability : Incubate in buffered solutions (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this amine?

- Approach :

- Use density functional theory (DFT) to calculate activation energies for key steps (e.g., reductive amination). Compare with experimental kinetics (e.g., Arrhenius plots).

- Validate using crystallographic data ( ) to refine transition-state models .

- Case Study : discusses trifluorobut-2-enoate reactivity, which can inform analogous trifluoromethyl group behavior in this compound .

Q. What strategies optimize this compound’s bioactivity in medicinal chemistry applications?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Br with Cl or modifying the amine group). Test antimicrobial activity via MIC assays against E. coli and S. aureus.

- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina. Compare with ’s approach for chlorophenyl analogs .

Q. How does this compound perform as a building block in microporous polymer networks?

- Experimental Design :

- Polymerization : Adapt Yamamoto coupling ( ) using Ni(0) catalysts to link brominated aromatic monomers.

- Porosity analysis : Measure BET surface area (N adsorption at 77 K). Target >500 m/g, similar to COF-5 (1590 m/g) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.